



# Application Note: 1H and 13C NMR Spectral Analysis of Sofosbuvir Impurity G

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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#### Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. **Sofosbuvir Impurity G**, a diastereoisomer of Sofosbuvir, is one such process-related impurity that requires careful monitoring. This application note provides a detailed protocol and representative nuclear magnetic resonance (NMR) spectral data for the characterization of **Sofosbuvir Impurity G** (CAS No. 1337482-15-1).

#### **Chemical Structure:**

- Sofosbuvir: (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
  (phenoxy)phosphoryl)amino)propanoate
- **Sofosbuvir Impurity G**: (S)-Isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate

The key structural difference lies in the stereochemistry at the phosphorus center, making NMR spectroscopy an ideal technique for its elucidation.



# **Quantitative Data Presentation**

The following tables summarize the theoretical <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Sofosbuvir Impurity G**. These assignments are based on the known structure and comparison with the spectra of Sofosbuvir and its other related impurities.

Table 1: <sup>1</sup>H NMR Spectral Data of **Sofosbuvir Impurity G** (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Proton Assignment
11.35	S	-	NH (Uracil)
7.65	d	8.1	H-6
7.35	t	7.8	2H, Phenyl
7.20	t	7.4	1H, Phenyl
7.15	d	7.5	2H, Phenyl
6.05	d	18.2	H-1'
5.90	d	6.5	3'-OH
5.60	d	8.1	H-5
4.90	m	-	CH (Isopropyl)
4.30	m	-	H-5'a
4.15	m	-	H-5'b
4.05	m	-	H-3'
3.95	m	-	CH (Alanine)
1.35	d	22.5	2'-CH <sub>3</sub>
1.25	d	7.0	CH₃ (Alanine)
1.15	dd	6.2, 1.1	6H, CH₃ (Isopropyl)

Table 2: <sup>13</sup>C NMR Spectral Data of **Sofosbuvir Impurity G** (125 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ ppm)	Carbon Assignment
172.5	C=O (Alanine ester)
163.0	C-4
150.5	C-2
150.0 (d, J=7.5 Hz)	C (Phenyl ipso)
140.5	C-6
129.5	2C, CH (Phenyl)
124.5	CH (Phenyl)
120.0 (d, J=4.8 Hz)	2C, CH (Phenyl)
123.0 (d, J=260 Hz)	C-2'
102.0	C-5
89.0 (d, J=20.0 Hz)	C-1'
82.0 (d, J=8.0 Hz)	C-4'
74.0	C-3'
68.5	CH (Isopropyl)
65.0 (d, J=5.0 Hz)	C-5'
50.0	CH (Alanine)
21.5	CH₃ (Isopropyl)
20.0	CH₃ (Alanine)
16.0 (d, J=25.0 Hz)	2'-CH <sub>3</sub>

# **Experimental Protocols Sample Preparation**

• Accurately weigh approximately 10 mg of **Sofosbuvir Impurity G** reference standard.



- Dissolve the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Spectroscopy

Instrument: 500 MHz NMR Spectrometer

Solvent: DMSO-d6

• Temperature: 298 K

• Pulse Sequence: zg30

• Number of Scans: 16

• Relaxation Delay: 2.0 s

· Acquisition Time: 3.28 s

• Spectral Width: 20.5 ppm

Referencing: The residual DMSO peak was set to 2.50 ppm.

#### <sup>13</sup>C NMR Spectroscopy

• Instrument: 125 MHz NMR Spectrometer

Solvent: DMSO-d6

Temperature: 298 K

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s



Acquisition Time: 1.09 s

Spectral Width: 240 ppm

• Referencing: The DMSO-d<sub>6</sub> solvent peak was set to 39.52 ppm.

### **Data Analysis and Interpretation**

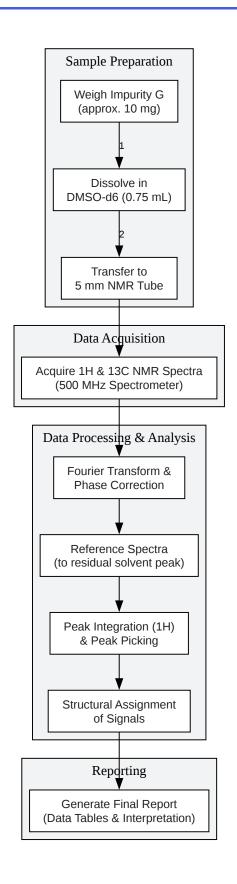
The  $^1$ H NMR spectrum of **Sofosbuvir Impurity G** is expected to show distinct signals for the uracil, ribose, L-alanine, isopropyl, and phenyl moieties. The diastereomeric nature of the impurity, differing at the phosphorus center, will likely induce noticeable chemical shift changes in the neighboring protons, particularly the H-3' of the ribose and the  $\alpha$ -proton of the L-alanine moiety, when compared to the spectrum of Sofosbuvir.

The <sup>13</sup>C NMR spectrum will similarly reflect the structure, with the phosphorus-carbon couplings providing valuable structural information. The chemical shifts of C-3', C-4', and the carbons of the L-alanine and phenyl groups attached to the phosphorus atom will be most affected by the change in stereochemistry.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the NMR analysis of **Sofosbuvir Impurity G**.





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Caption: Workflow for NMR Analysis of Sofosbuvir Impurity G.



# **Signaling Pathway of Sofosbuvir Action**

To provide context for the importance of Sofosbuvir and its purity, the following diagram illustrates its mechanism of action as a prodrug targeting the HCV NS5B polymerase.



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Caption: Mechanism of Action of Sofosbuvir.

#### Conclusion

The detailed NMR analysis protocols and representative spectral data provided in this application note serve as a valuable resource for the identification and characterization of **Sofosbuvir Impurity G**. Accurate monitoring of this and other impurities is essential for maintaining the quality, safety, and efficacy of Sofosbuvir drug products. The use of high-field NMR spectroscopy, coupled with the protocols outlined herein, enables unambiguous structural elucidation and quantification of this critical process-related impurity.

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